NP-Ahd-13C3

Overview

Description

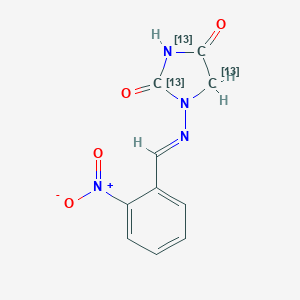

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C]: is a stable isotope-labeled compound, commonly referred to as NP-Ahd-13C3 . This compound is a derivative of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione, which is a metabolite of nitrofuran antibiotics. It is primarily used as an analytical standard in various scientific research applications .

Mechanism of Action

Target of Action

NP-Ahd-13C3 is a 2-nitrophenyl derivative of AHD , a metabolite of nitrofurans type of antibiotics . It is primarily used as an indicator of the illegal usage of nitrofurans

Mode of Action

It is known that this compound acts as a reactive intermediate in metabolic pathways . It is also a potential inhibitor of enzymes involved in drug metabolism .

Biochemical Pathways

This compound is involved in the metabolism of nitrofurans, a type of antibiotics . It acts as a reactive intermediate in these metabolic pathways

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that this compound can be used as an indicator of the illegal usage of nitrofuran agents .

Action Environment

It is known that this compound is used in lab experiments for isotopic labeling studies, metabolic tracing, and quantitative analysis .

Biochemical Analysis

Biochemical Properties

NP-Ahd-13C3 plays a significant role in biochemical reactions. It acts as a reactive intermediate in metabolic pathways and as a potential inhibitor of enzymes involved in drug metabolism

Cellular Effects

It is known that this compound can be used to study the metabolism of 2-naphthylamine in vivo

Molecular Mechanism

It is known that this compound can be used as an indicator of the illegal usage of nitrofuran agents

Metabolic Pathways

This compound is involved in the metabolism of 2-naphthylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] involves the incorporation of carbon-13 isotopes into the molecular structureThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of 1-(2-nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The imidazolidinedione ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazolidinedione derivatives

Scientific Research Applications

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is widely used in scientific research, including:

Chemistry: As an analytical standard for the quantification of nitrofuran metabolites in food samples using liquid chromatography-mass spectrometry.

Biology: In metabolic tracing studies to investigate the metabolic pathways of nitrofuran antibiotics.

Medicine: As a reference material in pharmacokinetic studies to understand the distribution and metabolism of nitrofuran antibiotics.

Industry: In quality control laboratories for the detection of nitrofuran residues in food products

Comparison with Similar Compounds

1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: The non-labeled version of the compound.

2-Nitrophenyl derivative of 1-aminohydantoin: Another metabolite of nitrofuran antibiotics.

2-Nitrobenzylideneamino-2,4-imidazolidinedione-13C3: A similar isotope-labeled compound with different carbon-13 labeling positions

Uniqueness: 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione-[2,4,5-13C] is unique due to its specific carbon-13 labeling, which provides enhanced sensitivity and accuracy in analytical applications. Its stable isotope labeling makes it an invaluable tool in metabolic studies and quantitative analysis .

Biological Activity

NP-Ahd-13C3, a derivative of 2-nitrophenyl AHD (2-NP-AHD), is an isotope-labeled compound that has garnered attention in pharmacological and toxicological research. Its primary applications relate to the detection of nitrofuran antibiotic residues, which are prohibited in food production due to their potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C₇₁₃C₃H₈N₄O₄

- Molecular Weight : 251.17 g/mol

- CAS Number : 1007476-86-9

This compound functions primarily as a metabolite marker for nitrofuran antibiotics. The biological activity of this compound is linked to its ability to inhibit bacterial growth and its role in apoptosis and autophagy pathways. It interacts with various cellular targets, influencing processes such as cell cycle regulation and immune responses.

Biological Activity Overview

-

Antimicrobial Activity :

- This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This is particularly relevant for its use as an indicator of illegal nitrofuran usage in livestock.

-

Cellular Impact :

- The compound has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

- It influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

-

Toxicological Profile :

- Research indicates that metabolites of nitrofurans, including this compound, are highly toxic and can lead to mutagenic effects. Studies have demonstrated that these compounds can cause DNA damage in vitro.

Case Study 1: Detection of Nitrofurans in Animal Tissue

A study validated a rapid LC-MS/MS method for detecting nitrofuran metabolites, including this compound, in animal tissues. The method demonstrated high sensitivity with decision limits ranging from 0.013 to 0.200 µg/kg, highlighting its effectiveness in monitoring illegal drug use in livestock .

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of various bacterial strains associated with foodborne illnesses. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-OTQLJULOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016783 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-86-9 | |

| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.